molecular formula C15H15FN2O3S B4921937 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide

4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide

Cat. No. B4921937
M. Wt: 322.4 g/mol
InChI Key: GTSHXDDGENVXNC-UHFFFAOYSA-N
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Description

4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide, also known as FSBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FSBA is a sulfonamide-based compound that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in biomedical research.

Mechanism of Action

The mechanism of action of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide involves its ability to react with amine groups present in biomolecules. This reaction results in the formation of a covalent bond between 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide and the biomolecule, which can be detected using various analytical techniques.
Biochemical and Physiological Effects:
4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide has been found to exhibit various biochemical and physiological effects. For example, 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. Additionally, 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for use in the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide in lab experiments is its ability to selectively react with amine groups present in biomolecules. This allows for the development of highly sensitive biosensors that can detect the presence of specific biomolecules in a sample. However, one limitation of using 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for the use of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide in scientific research. One area of interest is in the development of new biosensors that can detect the presence of specific biomolecules with high sensitivity and selectivity. Additionally, 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide may be used in the development of new drugs for the treatment of various diseases, such as cancer or inflammation. Finally, further studies are needed to explore the potential applications of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide in other fields of scientific research, such as materials science or catalysis.

Synthesis Methods

The synthesis of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dimethyl-4-aminobenzamide in the presence of a base. This reaction results in the formation of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide, which can be purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide is in the development of biosensors. 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide can be used as a reactive agent in biosensors to detect the presence of certain biomolecules, such as proteins or enzymes, in a sample. This is due to the fact that 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide can react with amine groups present in biomolecules, resulting in a measurable change in the biosensor signal.

properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-18(2)15(19)11-3-7-13(8-4-11)17-22(20,21)14-9-5-12(16)6-10-14/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSHXDDGENVXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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